(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one is an organic compound with the molecular formula C22H20Br2O3 and a molecular weight of 492.211 g/mol This compound is known for its unique structure, which includes two bromine atoms and methoxybenzylidene groups attached to a cyclohexanone core
Vorbereitungsmethoden
The synthesis of (2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one typically involves the condensation of 5-bromo-2-methoxybenzaldehyde with 4-tert-butylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of (2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one can be compared with similar compounds such as:
2,6-Bis(4-methoxybenzylidene)-4-tert-butylcyclohexanone: This compound lacks the bromine atoms, which may result in different reactivity and biological activity.
2,6-Bis(5-chloro-2-methoxybenzylidene)-4-tert-butylcyclohexanone:
2,6-Bis(5-bromo-2-hydroxybenzylidene)-4-tert-butylcyclohexanone: The hydroxy group may enhance the compound’s solubility and reactivity in certain reactions.
Eigenschaften
Molekularformel |
C26H28Br2O3 |
---|---|
Molekulargewicht |
548.3g/mol |
IUPAC-Name |
(2E,6E)-2,6-bis[(5-bromo-2-methoxyphenyl)methylidene]-4-tert-butylcyclohexan-1-one |
InChI |
InChI=1S/C26H28Br2O3/c1-26(2,3)20-12-18(10-16-14-21(27)6-8-23(16)30-4)25(29)19(13-20)11-17-15-22(28)7-9-24(17)31-5/h6-11,14-15,20H,12-13H2,1-5H3/b18-10+,19-11+ |
InChI-Schlüssel |
ZJFUERLOQULAKO-XOBNHNQQSA-N |
SMILES |
CC(C)(C)C1CC(=CC2=C(C=CC(=C2)Br)OC)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C1 |
Isomerische SMILES |
CC(C1C/C(=C\C2=C(C=CC(=C2)Br)OC)/C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/C1)(C)C |
Kanonische SMILES |
CC(C)(C)C1CC(=CC2=C(C=CC(=C2)Br)OC)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.